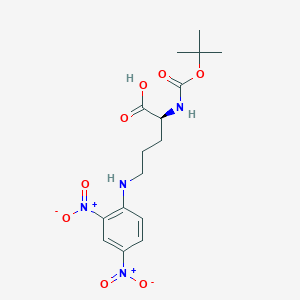

BOC-ORN(DNP)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O8/c1-16(2,3)28-15(23)18-12(14(21)22)5-4-8-17-11-7-6-10(19(24)25)9-13(11)20(26)27/h6-7,9,12,17H,4-5,8H2,1-3H3,(H,18,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVAXTMGYWSFHF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443594 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82518-61-4 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine

An In-Depth Technical Guide to the Synthesis of Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine

In the landscape of peptide chemistry and drug discovery, the precise control of reactive functional groups is paramount. Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine is a uniquely valuable amino acid derivative, engineered for specific applications where the distinct properties of the dinitrophenyl (DNP) group are leveraged. The tert-butoxycarbonyl (Boc) group at the alpha-amino position provides robust, acid-labile protection essential for stepwise peptide synthesis. Simultaneously, the DNP group on the side-chain delta-amino function serves not only as a stable protecting group but also as a chromophoric tag for detection or a quencher in fluorescence resonance energy transfer (FRET) based assays.

This guide provides a comprehensive overview of the synthesis of this derivative, grounded in established chemical principles. We will explore the causality behind the chosen synthetic strategy, detail a field-proven protocol, and discuss the critical safety considerations required for handling the involved reagents. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this synthesis.

The Synthetic Pathway: A Two-Stage Strategic Approach

The synthesis of Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine is logically executed in two principal stages:

-

Selective Nα-Protection: The initial and most critical step is the selective protection of the alpha-amino group of L-ornithine, leaving the delta-amino group available for subsequent modification.

-

Nδ-Arylation via Nucleophilic Aromatic Substitution: The exposed delta-amino group is then derivatized with 2,4-dinitrofluorobenzene (DNFB) in a classic SNAr reaction.

Part 1: The Rationale for Nα-Boc Protection

The selective protection of the α-amino group of ornithine is fundamental. While there is a difference in basicity (and thus nucleophilicity) between the α-amino (pKa ~9) and δ-amino (pKa ~11) groups, direct, high-yield selective protection can be challenging under standard conditions. The most reliable and widely adopted method involves the use of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under carefully controlled basic conditions. The Boc group is the protecting group of choice due to its stability under a wide range of conditions and its clean, quantitative removal with mild acid (e.g., trifluoroacetic acid), a cornerstone of solid-phase peptide synthesis.

The reaction proceeds by the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The reaction is typically performed in a mixed solvent system, such as aqueous acetone or dioxane, with a base like sodium hydroxide or sodium bicarbonate to maintain a pH that deprotonates the amino group, enhancing its nucleophilicity, and neutralizes the acidic byproducts.

Part 2: Mechanism of Nδ-Dinitrophenylation

The second stage of the synthesis utilizes Sanger's Reagent, 2,4-dinitrofluorobenzene (DNFB), to modify the δ-amino group. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Key Mechanistic Features:

-

Nucleophilic Attack: The δ-amino group of Nα-Boc-L-ornithine, being the more basic and sterically accessible amine, acts as the nucleophile. It attacks the carbon atom bonded to the fluorine in the DNFB ring.

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's success. The two strongly electron-withdrawing nitro groups (-NO₂) at the ortho and para positions delocalize the negative charge of the intermediate, lowering the activation energy for its formation.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. The reaction is typically facilitated by a mild base (e.g., NaHCO₃) to scavenge the liberated hydrofluoric acid (HF), driving the reaction to completion.

The resulting N-DNP bond is exceptionally stable, particularly to the acidic conditions used to deprotect the Nα-Boc group, making this an orthogonal protection scheme.

Visualizing the Synthesis Workflow

The following diagram illustrates the complete synthetic process from the starting material, L-ornithine, to the final purified product.

Caption: Workflow for the two-step synthesis of the title compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals. All procedures must be performed in a suitable chemical fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity |

| L-Ornithine hydrochloride | C₅H₁₃ClN₂O₂ | 168.62 | ≥99% |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | ≥98% |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | C₆H₃FN₂O₄ | 186.10 | ≥99% |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% or Absolute |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1M and Conc. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Grade |

Step 1: Synthesis of Nα-Boc-L-ornithine

-

Dissolution: In a 500 mL round-bottom flask, dissolve L-ornithine hydrochloride (16.86 g, 100 mmol) in a solution of sodium hydroxide (8.0 g, 200 mmol) in 100 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Boc₂O: Separately, dissolve di-tert-butyl dicarbonate (22.9 g, 105 mmol) in 100 mL of 1,4-dioxane. Add this solution dropwise to the stirred ornithine solution over 1 hour, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours). The solution should become clear.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane. Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and byproducts.

-

Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate of Nα-Boc-L-ornithine may form. If it oils out, extract the product into ethyl acetate (3 x 100 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield Nα-Boc-L-ornithine as a white solid or viscous oil. The crude product is often of sufficient purity for the next step. Expected yield: 85-95%.

Step 2: Synthesis of Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine

-

Dissolution: Dissolve Nα-Boc-L-ornithine (2.32 g, 10 mmol) and sodium bicarbonate (2.1 g, 25 mmol) in a mixture of 50 mL ethanol and 25 mL water in a 250 mL flask.

-

Addition of DNFB: In a separate container, dissolve 2,4-dinitrofluorobenzene (1.86 g, 10 mmol) in 20 mL of ethanol. Caution: DNFB is highly toxic and a skin sensitizer. Add this solution dropwise to the stirred Boc-ornithine solution at room temperature. The flask should be protected from light (e.g., with aluminum foil) as DNP derivatives can be light-sensitive.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The formation of the bright yellow DNP-adduct is visually apparent.

-

Isolation: Once the reaction is complete, reduce the volume of the solvent under reduced pressure. Add 100 mL of water to the residue. The yellow product should precipitate. If not, acidify the solution to pH 4-5 with 1M HCl to facilitate precipitation.

-

Purification: Collect the yellow solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove any unreacted DNFB. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine as a bright yellow powder.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, Mass Spectrometry, and melting point analysis.

Quantitative Data and Reaction Parameters

| Parameter | Step 1: Boc Protection | Step 2: DNP-Arylation |

| Starting Material | L-Ornithine·HCl | Nα-Boc-L-ornithine |

| Key Reagent | Di-tert-butyl dicarbonate | 2,4-Dinitrofluorobenzene |

| Molar Ratio (Reagent:Substrate) | ~1.05 : 1 | 1 : 1 |

| Base | NaOH | NaHCO₃ |

| Solvent System | Dioxane / Water | Ethanol / Water |

| Temperature | 0 °C to RT | Room Temperature |

| Reaction Time | 16 hours | 12-24 hours |

| Typical Yield | 85-95% | 70-85% |

| Final Product M.W. | 232.27 g/mol | 398.37 g/mol |

Critical Safety and Handling Precautions

The reagents used in this synthesis pathway demand strict adherence to safety protocols.

-

2,4-Dinitrofluorobenzene (DNFB): DNFB is highly toxic by inhalation, ingestion, and skin contact. It is a potent skin sensitizer and can cause severe allergic reactions.

-

Handling: Always handle DNFB in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

-

Spills: In case of a spill, dampen the solid material with alcohol and transfer it to a sealed container for hazardous waste disposal.

-

Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

-

Reagents: Handle concentrated acids and bases with care. The Boc-protection step is exothermic and requires cooling.

Conclusion

The synthesis of Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine is a robust and reproducible two-step process that combines standard amino acid protection chemistry with a classic nucleophilic aromatic substitution. Understanding the mechanistic principles behind each step—the selective Nα-acylation and the SNAr-mediated Nδ-arylation—is crucial for optimizing reaction conditions and ensuring a high yield of the pure product. When executed with precision and a commitment to safety, this synthesis provides a valuable and versatile tool for advanced applications in peptide synthesis, biochemistry, and drug development.

References

- Material Safety Data Sheet - 2,4-Dinitrofluorobenzene - Cole-Parmer. (n.d.).

-

Verma, N., Kumar, P., & Dhawan, U. (2017). Probable reaction mechanism of primary amines with DNFB reagent. ResearchGate. Retrieved from [Link]

- SAFETY DATA SHEET - 2,4-Dinitrofluorobenzene. (2025, December 18). Fisher Scientific.

-

The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the 'dimer mechanism'. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

-

Reaction mechanism on derivatization of an amino acid with DNFB. (n.d.). ResearchGate. Retrieved from [Link]

-

1-Fluoro-2,4-dinitrobenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

Dinitrofluorobenzene | C6H3FN2O4. (n.d.). PubChem. Retrieved from [Link]

- Anson, C. E., Briggs, J. C., Haines, A. H., & Molinier, M. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines.

-

Anson, C. E., Briggs, J. C., Haines, A. H., & Molinier, M. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. University of East Anglia Research Portal. Retrieved from [Link]

- Singh, S. K., Singer, S. C., Ferone, R., Waters, K. A., Mullin, R. J., & Hynes, J. B. (1992). Synthesis and Biological Evaluation of N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine. *

An In-depth Technical Guide to Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine (BOC-ORN(DNP)-OH)

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine, commonly referred to as BOC-ORN(DNP)-OH. It details the fundamental physicochemical properties, including molecular weight and formula, and explores its critical role in synthetic peptide chemistry. The guide offers insights into the strategic application of its unique protecting groups, the tert-butyloxycarbonyl (Boc) and the 2,4-dinitrophenyl (DNP), which are pivotal for researchers and professionals in drug development and peptide science. A detailed protocol for its incorporation into solid-phase peptide synthesis (SPPS) is provided, alongside a discussion of the underlying chemical principles that ensure experimental success.

Core Molecular Profile

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, engineered with two distinct protecting groups for strategic use in chemical synthesis. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the δ-amino group of the side chain is protected by a 2,4-dinitrophenyl (DNP) group.

Molecular Formula and Weight

The precise chemical identity of a reagent is fundamental to its application in quantitative and stoichiometric-dependent reactions.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₂₂N₄O₈ | [1] |

| Molecular Weight | 398.37 g/mol | [1][2] |

| Exact Mass | 398.14400 u | [1][3] |

| CAS Number | 82518-61-4 | [1][2] |

Physicochemical Properties

| Property | Value | Source(s) |

| Synonyms | N-Boc-N'-(2,4-dinitrophenyl)-L-ornithine | [2] |

| Appearance | Typically a powder | N/A |

| Storage Temperature | -15°C | [2] |

The Strategic Role of Protecting Groups in Peptide Synthesis

The utility of this compound in peptide synthesis stems from the orthogonal nature of its protecting groups. The Boc group is labile under acidic conditions, while the DNP group is stable to acid but can be removed by thiolysis. This differential reactivity is the cornerstone of its application, allowing for selective deprotection and modification at different stages of peptide synthesis.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the α-amino function of amino acids in a strategy known as Boc-based solid-phase peptide synthesis (SPPS).[][5] Its primary advantage is its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting many other protecting groups.[]

The 2,4-dinitrophenyl (DNP) group , attached to the side-chain δ-amino group of ornithine, serves a dual purpose. Firstly, it is a robust protecting group that is stable to the acidic conditions used for Boc removal. Secondly, the DNP group is chromophoric, which can aid in the visualization and quantification of the peptide during synthesis and purification. The DNP group is typically removed using a nucleophile, such as thiophenol, in a process that does not cleave the peptide from the resin support or remove other acid-labile protecting groups.[6]

This orthogonal protection scheme allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the N-terminus is still protected. This is particularly useful for the synthesis of complex peptides, such as branched or cyclized peptides, where side-chain modifications are required.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-based SPPS. The workflow below outlines the key steps for incorporating this amino acid derivative into a growing peptide chain.

Experimental Workflow: Incorporation of this compound

Figure 1. A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a manual SPPS procedure on a 0.1 mmol scale. Reagent volumes and reaction times may need to be optimized based on the specific resin and peptide sequence.

Materials:

-

This compound

-

Peptide synthesis-grade Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling reagent

-

Hydroxybenzotriazole (HOBt)

-

Amino-functionalized solid support (e.g., MBHA resin)

-

Acetic Anhydride

-

Pyridine

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

N-terminal Deprotection (Boc Removal):

-

Wash the resin with DMF (3x).

-

Treat the resin with a solution of 25-50% TFA in DCM for 1 minute.

-

Drain and treat with the same TFA solution for 30 minutes.

-

Wash the resin with DCM (3x), followed by DMF (3x).

-

Neutralize the resin with a 5% DIPEA solution in DMF (2x, 5 minutes each).

-

Wash the resin with DMF (5x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DCC (or other carbodiimide) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

The peptide chain can then be further elongated by repeating steps 2 through 5 with the next desired Boc-protected amino acid.

Side-Chain Deprotection and Further Modifications

The DNP group on the ornithine side chain can be selectively removed while the peptide is still attached to the resin. This is typically achieved by treating the resin-bound peptide with a solution of a thiol, such as thiophenol, in DMF. This unmasks the δ-amino group, which can then be used for further modifications, such as:

-

Lactamization: Formation of a cyclic peptide by creating an amide bond between the newly exposed side-chain amine and the C-terminal carboxyl group (after cleavage from the resin) or an activated side-chain carboxyl group of another residue (e.g., Asp or Glu).

-

Attachment of labels: Conjugation of fluorescent dyes, biotin, or other reporter molecules.

-

Formation of branched peptides: Synthesis of a second peptide chain from the ornithine side chain.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex peptides. Its orthogonal protecting group strategy provides chemists with precise control over the synthetic route, enabling the creation of novel peptide architectures for research and therapeutic applications. A thorough understanding of its chemical properties and the principles behind its use is essential for leveraging its full potential in the laboratory.

References

-

Chemsrc. This compound | CAS#:82518-61-4. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Mastering Peptide Synthesis with Boc-Orn(Z)-OH: A Comprehensive Guide. [Link]

-

Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of BOC-ORN(DNP)-OH Powder

This guide provides a comprehensive overview of the essential physical and chemical characteristics of N-α-tert-Butoxycarbonyl-N-δ-(2,4-dinitrophenyl)-L-ornithine, hereafter referred to as BOC-ORN(DNP)-OH. Tailored for researchers, scientists, and professionals in drug development and peptide synthesis, this document moves beyond a simple data sheet. It offers field-proven insights into not just what the characteristics are, but why they are critical and how they are reliably determined, ensuring a foundation of scientific integrity and practical applicability.

Introduction: Understanding the Molecule's Role

This compound is a specialized amino acid derivative crucial for various biochemical applications. Its structure incorporates three key functionalities that dictate its physical properties and utility:

-

L-Ornithine Backbone: A non-proteinogenic amino acid that serves as a versatile scaffold in peptide and peptidomimetic design.

-

Boc Protecting Group: The tert-butoxycarbonyl group on the alpha-amino moiety (Nα) is a cornerstone of peptide synthesis, prized for its stability in a range of conditions and its clean removal under mild acidic treatment.[1] Its presence is fundamental to controlling reaction regioselectivity.

-

DNP Protecting Group: The 2,4-dinitrophenyl group on the delta-amino side chain (Nδ) is not only a robust protecting group but also a potent chromophore. This feature is invaluable for detection and quantification.[2] The DNP group's electron-withdrawing nature also significantly influences the molecule's overall chemical properties.

The interplay of these components results in a powder with distinct characteristics. A thorough understanding of these properties is paramount for successful experimental design, ensuring consistent results in applications ranging from solid-phase peptide synthesis (SPPS) to the development of enzyme substrates.

Core Physical and Chemical Identifiers

A consistent starting point in the characterization of any chemical entity is its fundamental identifiers. These data provide the bedrock for all subsequent analyses and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82518-61-4 | [3] |

| Molecular Formula | C₁₆H₂₂N₄O₈ | |

| Molecular Weight | 398.37 g/mol | [3] |

| Synonyms | (S)-2-((tert-butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid, BOC-N-DELTA-2,4-DINITROPHENYL-L-ORNITHINE | |

| Recommended Storage | -15°C |

Qualitative and Quantitative Characteristics

The following sections detail the key physical properties of this compound powder, the scientific rationale for these characteristics, and robust protocols for their verification.

Appearance and Morphology

Expected Observation: this compound is expected to be a crystalline powder, appearing light yellow to yellow in color.

Expertise & Causality: While many Boc-protected amino acids are white or off-white powders, the distinct yellow hue of this compound is a direct consequence of the 2,4-dinitrophenyl (DNP) group. The extended π-system of the dinitrophenyl ring acts as a chromophore, absorbing light in the blue-violet region of the visible spectrum and reflecting yellow light. This intrinsic color is a useful preliminary indicator of the DNP group's successful installation on the ornithine side chain. Any significant deviation from a uniform yellow powder (e.g., presence of white particles) could suggest a mixture or incomplete reaction.

Solubility Profile

Expected Solubility: The molecule's solubility is dictated by a balance of polar (carboxylic acid, nitro groups, carbamate) and non-polar (tert-butyl group, phenyl ring) moieties. It is expected to have low solubility in water and non-polar solvents like hexanes, but good solubility in moderately polar to polar aprotic organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic Boc and DNP groups limit solubility in water. Methanol and ethanol are better solvents due to their ability to interact with both polar and non-polar parts. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are highly effective as they can disrupt intermolecular hydrogen bonds and solvate both the polar functional groups and the non-polar regions of the molecule. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many protected amino acids, effectively solvating the organic backbone. |

| Non-Polar | Hexanes, Toluene | Very Low | The molecule is too polar to dissolve effectively in entirely non-polar solvents. |

Experimental Protocol: Qualitative Solubility Assessment

This self-validating protocol allows for a rapid and systematic determination of suitable solvents for reaction, purification, or analysis.

-

Preparation: Aliquot approximately 1-2 mg of this compound powder into several clean, dry vials.

-

Solvent Addition: To the first vial, add the test solvent (e.g., DMSO) dropwise, starting with 100 µL.

-

Agitation: Vigorously vortex the vial for 30 seconds.

-

Observation: Visually inspect for dissolution. If the solid dissolves completely, the solubility is at least 10-20 mg/mL.

-

Incremental Addition: If the solid does not dissolve, add another 400 µL of the solvent and vortex again. Continue this process up to a final volume of 1 mL.

-

Classification:

-

Soluble: Complete dissolution.

-

Partially Soluble: Some solid remains, but the solvent is colored yellow.

-

Insoluble: The powder remains unchanged.

-

-

Record: Systematically record the results for each solvent tested.

Caption: Workflow for qualitative solubility testing.

Thermal Characteristics

Expected Behavior: Amino acids and their derivatives often do not exhibit a sharp, classical melting point. Instead, they tend to decompose upon heating.[4][5] Therefore, characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is more informative than a simple melting point apparatus.

-

DSC Analysis: An endothermic event will likely be observed, but it may correspond to decomposition rather than true melting. This is because the energy input is used to break chemical bonds, a process often accompanied by gas evolution (e.g., CO₂, H₂O, NOx).[4]

-

TGA Analysis: A TGA thermogram will show a significant mass loss corresponding to the temperature of decomposition observed in the DSC. This provides definitive evidence that the thermal event is decompositional.[6] The analysis can reveal thermal stability limits, which is critical information for designing chemical reactions at elevated temperatures.

Experimental Protocol: Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a ceramic or aluminum TGA/DSC pan.

-

Instrument Setup: Place the pan in the instrument. Use an empty pan as a reference.

-

Atmosphere: Purge the instrument with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 350°C) at a controlled rate (e.g., 10°C/min).

-

Data Analysis:

-

DSC: Identify the onset temperature of any significant endothermic or exothermic peaks.

-

TGA: Correlate the thermal events from the DSC with mass loss steps in the TGA curve to confirm decomposition. Determine the onset temperature of decomposition.

-

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of the molecule's structure, confirming the presence of key functional groups and overall purity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is the most definitive method for confirming the successful installation of the Boc group and the overall structural integrity.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ~8.0 - 9.0 | Multiple | 3H | Aromatic Protons (DNP): The protons on the dinitrophenyl ring appear far downfield due to the strong electron-withdrawing effects of the two nitro groups. |

| ~7.0 - 8.0 (broad) | Singlet (br) | 1H | Nδ-H (Amine): The proton on the nitrogen attached to the DNP group. It may be broad due to quadrupole effects and exchange. |

| ~5.0 - 6.0 (broad) | Doublet (br) | 1H | Nα-H (Carbamate): The proton on the Boc-protected nitrogen. It couples to the adjacent Cα-H and is often broad. |

| ~4.0 - 4.5 | Multiplet | 1H | Cα-H: The proton on the chiral alpha-carbon. It is coupled to both the Nα-H and the Cβ protons. |

| ~3.2 - 3.6 | Multiplet | 2H | Cδ-H₂: The methylene protons adjacent to the DNP-protected nitrogen. They are shifted downfield by the electron-withdrawing DNP group. |

| ~1.6 - 2.0 | Multiplet | 4H | Cβ-H₂ & Cγ-H₂: The methylene protons of the ornithine side chain. |

| ~1.45 | Singlet | 9H | tert-Butyl Protons (Boc): The nine equivalent protons of the Boc group give a large, sharp, and unmistakable singlet, serving as the primary diagnostic signal.[1][7] |

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Analysis: Integrate the signals and assign the peaks according to the expected structure. The 9:1 ratio of the Boc protons to the Cα-H proton is a key validation point.

UV-Visible Spectroscopy

Expected Spectrum: The DNP group dominates the UV-Vis spectrum. A strong absorbance maximum (λmax) is expected in the UVA range. Based on related DNP compounds, the λmax should appear between 350-390 nm.[8][9]

Expertise & Causality: This absorbance is due to π→π* electronic transitions within the conjugated system of the dinitrophenyl ring. The intensity of this absorption is governed by the Beer-Lambert Law (A = εbc), making UV-Vis spectroscopy a powerful tool for quantitative analysis. The molar absorptivity (ε) at this wavelength will be high, allowing for sensitive detection at low concentrations.

Experimental Protocol: UV-Vis Analysis

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a volumetric flask with a suitable UV-transparent solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration.

-

Working Solution: Prepare a dilution of the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Measurement:

-

Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the working solution.

-

Scan the absorbance from 200 nm to 600 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

-

Quantitative Use: Once λmax is known, a calibration curve can be generated by measuring the absorbance of a series of standards of known concentration to enable precise quantification in future experiments.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of protected amino acids. A reversed-phase method is typically employed.[10][11]

Expertise & Causality: In reversed-phase HPLC (RP-HPLC), the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar. This compound, being a relatively hydrophobic molecule, will be retained on the column. Elution is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase.[11] Purity is determined by the percentage of the total peak area that corresponds to the main product peak. The DNP group's strong UV absorbance allows for highly sensitive detection using a UV detector set at or near its λmax.

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC Purity Analysis

-

System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes (e.g., 5% to 95% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the predetermined λmax of the DNP chromophore (e.g., 360 nm).

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A high-purity sample (>97%) should show a single major peak.

Conclusion

The physical characteristics of this compound powder are a direct reflection of its molecular architecture. The Boc group imparts stability and key NMR signatures, while the DNP group provides a convenient chromophoric handle for detection and imparts a characteristic yellow color. Its solubility profile and thermal instability are critical considerations for its practical use. By employing the systematic, self-validating protocols outlined in this guide, researchers can confidently verify the quality and identity of their material, ensuring the integrity and reproducibility of their downstream applications in drug discovery and peptide science.

References

-

Chemsrc. (2025). This compound | CAS#:82518-61-4. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Microbe Notes. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Link]

-

Pokorný, P., et al. (2020). Melting properties of amino acids and their solubility in water. Scientific Reports. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

Koch, A., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLOS ONE. [Link]

-

ResearchGate. (2015). A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. [Link]

-

Mtoz Biolabs. (n.d.). Workflow of HPLC Protein Purity Analysis. [Link]

-

Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Bhushan, R., & Kumar, V. (2009). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:82518-61-4 | Chemsrc [chemsrc.com]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 11. hplc.eu [hplc.eu]

Methodological & Application

Optimizing Peptide Synthesis: A Deep Dive into the Coupling Efficiency of BOC-ORN(DNP)-OH

Introduction: The Strategic Role of BOC-ORN(DNP)-OH in Peptide Synthesis

In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high purity and yield of the target peptide. Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine (this compound) is a specialized derivative of the non-proteinogenic amino acid ornithine, offering unique functionalities for advanced peptide design. The ornithine side chain provides a valuable site for modifications such as lactam bridge formation for cyclization, enhancing peptide stability and bioactivity.

The 2,4-dinitrophenyl (DNP) group serves as a robust protecting group for the δ-amino function of ornithine. Its electron-withdrawing nature effectively prevents unwanted side reactions at the side chain during peptide elongation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the coupling efficiency of this compound in Boc-strategy SPPS. We will delve into the selection of coupling reagents, detailed protocols for coupling and monitoring, potential side reactions, and strategies for the effective removal of the DNP group.

Factors Influencing the Coupling Efficiency of this compound

The successful incorporation of this compound into a growing peptide chain is influenced by several factors, primarily stemming from the steric hindrance imparted by the bulky Boc and DNP protecting groups.

-

Steric Hindrance: The voluminous nature of both the Nα-Boc and the Nδ-DNP groups can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This steric hindrance can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences that are often challenging to separate during purification.

-

Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate on the solid support. This aggregation can physically block access to the N-terminal amine, further reducing coupling efficiency.

-

Coupling Reagent Potency: The choice of coupling reagent is critical. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone may not be sufficiently reactive to overcome the steric barrier presented by this compound. More potent activating agents are generally required.

Comparative Analysis of Coupling Reagents for this compound

While direct quantitative comparative studies for this compound are not extensively documented in publicly available literature, performance can be extrapolated from data on other sterically hindered amino acids.[1] The most common and effective coupling reagents for such challenging residues are uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Expected Coupling Efficiency/Purity | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium Salt | 15-45 minutes | Very High | High reactivity, effective for hindered amino acids, low racemization potential.[2] | Higher cost, potential for guanidinylation side reaction if used in excess. |

| HBTU | Uronium/Aminium Salt | 20-60 minutes | High | Efficient and widely used, good balance of reactivity and cost. | Can be slightly less effective than HATU for highly hindered residues. |

| PyBOP | Phosphonium Salt | 30-90 minutes | High | Avoids guanidinylation side products. | Generally lower reactivity compared to HATU. |

Recommendation: For routine couplings of this compound, HBTU offers a good balance of efficiency and cost. For particularly difficult couplings, or when encountering incomplete reactions, HATU is the reagent of choice due to its superior reactivity.[2] PyBOP is a suitable alternative, especially when guanidinylation is a concern.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Workflow for HBTU Coupling

Sources

Application Note & Protocol: Thiolytic Cleavage of the 2,4-Dinitrophenyl (DNP) Protecting Group from the Ornithine Side Chain

Abstract

The 2,4-dinitrophenyl (DNP) group is a stable and effective protecting group for the δ-amino function of ornithine, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS). Its removal requires specific thiolytic conditions that are orthogonal to the final acidolytic cleavage of the peptide from the resin. This guide provides a detailed examination of the DNP cleavage mechanism, an optimized and validated protocol for its removal from resin-bound peptides, and essential insights for researchers in peptide chemistry and drug development.

Introduction: The Role of Ornithine and DNP Protection

Ornithine is a non-proteinogenic amino acid frequently incorporated into peptide structures to introduce lactam bridges, serve as a conjugation point, or mimic lysine.[1] Protecting its reactive δ-amino side chain is critical to prevent undesired side reactions during peptide elongation. The DNP group offers robust protection due to its stability under the acidic conditions used for Nα-Boc deprotection. However, its successful removal is a prerequisite before the final cleavage of the peptide from the solid support. This note focuses on the most common and efficient method for DNP removal: thiolysis with thiophenol.

The Chemical Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The cleavage of the DNP group from the ornithine side chain is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3][4] This is not a simple hydrolysis but an addition-elimination process.

Causality of Reagent Choice:

-

Nucleophile: Thiophenol (PhSH) is the reagent of choice. The thiophenolate anion (PhS⁻), formed in situ, is a potent, soft nucleophile that readily attacks the electron-deficient aromatic ring.

-

DNP Ring Activation: The two electron-withdrawing nitro (NO₂) groups on the DNP ring are essential. They strongly activate the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate through resonance.[5][6]

-

Leaving Group: The ornithine side-chain amine acts as the leaving group.

The reaction proceeds via a two-step mechanism:

-

Addition Step: The thiophenolate anion attacks the C1 carbon of the DNP ring (the carbon attached to the ornithine nitrogen), breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][3][5][6]

-

Elimination Step: The aromaticity is restored as the C-N bond cleaves, releasing the δ-amino group of ornithine and forming the byproduct, 2,4-dinitrophenyl phenyl thioether.

Caption: SNAr Mechanism of DNP Cleavage.

Experimental Protocol: On-Resin DNP Cleavage

This protocol is designed for the deprotection of Nδ-DNP-ornithine on a solid-phase resin, typically before the removal of the N-terminal Boc group and final acidolytic cleavage.[7]

Starting Materials and Reagents

| Reagent / Material | Grade | Supplier Example | CAS Number | Notes |

| Nδ-DNP-L-ornithine containing peptide-resin | Synthesis Grade | N/A | N/A | Fully dried under vacuum. |

| Thiophenol (PhSH) | Reagent Grade | Sigma-Aldrich | 108-98-5 | Use in a fume hood. Pungent odor. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | MilliporeSigma | 68-12-2 | Anhydrous grade recommended. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | For washing. |

| Methanol (MeOH) | ACS Grade | VWR | 67-56-1 | For washing. |

Step-by-Step Protocol

Caption: DNP Cleavage Experimental Workflow.

-

Resin Preparation: Place the dried peptide-resin (e.g., 1 gram) in a suitable solid-phase synthesis vessel. Swell the resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes.

-

Deprotection Cocktail: Add a 20-fold molar excess of thiophenol relative to the peptide loading on the resin.

-

Expert Insight: A large excess of thiophenol is crucial to drive the reaction to completion. Some protocols also include a mild base like triethylamine (TEA) or diisopropylethylamine (DIEA) to ensure the presence of the more nucleophilic thiophenolate anion, but often DMF is sufficiently basic to facilitate the reaction.

-

-

Reaction: Agitate the mixture at room temperature (20-25°C) for 1-2 hours. The resin slurry will typically turn a deep yellow/orange color as the DNP-thioether byproduct is formed.

-

Monitoring (Optional but Recommended): To verify completion, a small sample of resin beads can be removed, washed, dried, and subjected to a test cleavage (e.g., with TFA). The resulting peptide can be analyzed by HPLC and Mass Spectrometry to check for the absence of the DNP group (+166 Da mass shift).

-

Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove all traces of thiophenol and the colored byproduct. A typical wash sequence is:

-

DMF (3 x 10 mL)

-

DCM (3 x 10 mL)

-

Methanol (3 x 10 mL)

-

-

Drying: Dry the deprotected resin under high vacuum to a constant weight. The resin is now ready for the next step in the synthesis, such as N-terminal Boc deprotection or final cleavage.

Troubleshooting and Key Considerations

Trustworthiness Through Self-Validation: A robust protocol anticipates potential failures. Monitoring and understanding these points are key to success.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection | - Insufficient reaction time.- Insufficient excess of thiophenol.- Poor resin swelling or peptide aggregation. | - Extend reaction time to 3-4 hours or leave overnight.[7]- Increase the excess of thiophenol.- Ensure adequate swelling in DMF before adding thiophenol. |

| Persistent Yellow Color in Resin | - Inadequate washing. | - Increase the number and volume of DMF and DCM washes until the filtrate is colorless. |

| Side Reactions | - The DNP cleavage with thiophenol is generally a very clean reaction with minimal side products related to the peptide itself. | - The primary concern is ensuring complete removal to avoid DNP-adducts in the final product. Thorough monitoring is the best preventative measure. |

Qualitative Confirmation of Deprotection: A post-cleavage Kaiser test on a few resin beads can be used. A positive blue/purple result indicates the presence of the now-free primary δ-amino group on the ornithine side chain, confirming successful DNP removal.[8]

Conclusion

The thiolytic cleavage of the DNP protecting group from the ornithine side chain is a reliable and highly efficient procedure critical for the successful synthesis of ornithine-containing peptides via Boc-SPPS. The SNAr mechanism is well-understood, and the protocol is robust, provided that a sufficient excess of thiophenol is used and the resin is washed thoroughly post-reaction. By following the detailed steps and troubleshooting advice outlined in this note, researchers can confidently and effectively perform this key deprotection step, ensuring the integrity and purity of their final peptide product.

References

- BenchChem. (2025). Troubleshooting incomplete cleavage of peptide from resin.

- The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.

- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.

- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.

- Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution.

- Adio, F. A., et al. (2011). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. Plant Cell.

- Reddit. (2023). Peptide synthesis troubleshooting.

- Santa Cruz Biotechnology. (n.d.). Nδ-DNP-L-ornithine hydrochloride.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.

- ResearchGate. (n.d.). An Efficient Synthesis of Optically Pure N δ-Monomethylated l-Arginine and l-Ornithine.

- Gucinski, A. C., & Reid, G. E. (2010). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry.

- Biotage. (2023). What do you do when your peptide synthesis fails?.

- Celebi, N., et al. (2022). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Polymers.

- Costilow, R. N., & Laycock, L. (1969). Proline as an Intermediate in the Reductive Deamination of Ornithine to δ-Aminovaleric Acid. Journal of Bacteriology.

- BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Side Reactions During BOC-ORN(DNP)-OH Coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating N-α-Boc-N-δ-(2,4-dinitrophenyl)-L-ornithine (BOC-ORN(DNP)-OH) into their synthetic workflows. The unique electronic properties of the DNP protecting group, while offering excellent orthogonality, also present specific challenges during the crucial peptide coupling step. This document provides in-depth, troubleshooting-focused answers to common issues, explaining the chemical principles behind our recommended protocols to ensure the integrity of your synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the primary side reaction of concern when coupling this compound, and what is the chemical mechanism?

The most significant and frequent side reaction is the premature cleavage or modification of the δ-amino DNP protecting group. This occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Causality: The DNP group is an aromatic ring made highly electron-deficient by two powerful electron-withdrawing nitro (-NO₂) groups. This deficiency makes the carbon atom attached to the ornithine side-chain nitrogen (C1 of the phenyl ring) highly electrophilic and susceptible to attack by nucleophiles present in the coupling reaction mixture. Common nucleophiles include the tertiary amine base used for activation or, in some cases, the deprotected N-terminal amine of the peptide chain itself. This leads to the irreversible loss of the DNP group and the formation of undesired peptide adducts, compromising the yield and purity of the final product.

Caption: SNAr mechanism on the DNP group.

Q2: I'm observing DNP group loss. How can I modify my coupling protocol to prevent this?

Preventing DNP cleavage hinges on carefully selecting the base and coupling reagent, and optimizing the activation procedure to minimize the exposure of the DNP group to potent nucleophiles.

A. Strategic Base Selection: The choice of tertiary amine base is critical. The ideal base should be sufficiently strong to deprotonate the carboxylic acid and facilitate coupling but sterically hindered enough to be non-nucleophilic.

-

Recommended: N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-Collidine. Their bulky alkyl groups surrounding the nitrogen atom prevent them from attacking the electrophilic DNP ring.

-

Use with Caution: N-Methylmorpholine (NMM) is less sterically hindered and poses a moderate risk.

-

Avoid: Triethylamine (TEA) is significantly more nucleophilic and presents a higher risk of attacking the DNP group.

Table 1: Comparison of Common Bases for Peptide Coupling

| Base | pKa (Conjugate Acid) | Steric Hindrance | Nucleophilicity | Recommendation for DNP Chemistry |

|---|---|---|---|---|

| DIPEA | ~10.7 | High | Very Low | Highly Recommended |

| 2,4,6-Collidine | ~7.4 | High | Very Low | Recommended (especially for racemization-prone couplings)[1] |

| NMM | ~7.4 | Moderate | Low-Moderate | Use with caution; monitor for side products |

| TEA | ~10.8 | Low | Moderate | Not Recommended |

B. Modern Coupling Reagents and Pre-activation: Modern coupling reagents are designed for high efficiency and rapid reaction times, which inherently protects the DNP group by minimizing reaction duration.

-

Phosphonium Salts: PyBOP and PyAOP are excellent choices that convert the carboxylic acid into a reactive OBt or OAt ester, respectively.[2][3] They do not pose a direct threat to the DNP group.

-

Aminium/Uronium Salts: HATU, HCTU, and COMU are highly reactive and among the most efficient reagents, especially for hindered couplings.[1][4] However, they can lead to guanidinylation of the N-terminus if not used correctly (see Q4).

The single most effective strategy is pre-activation of the this compound before its addition to the peptide-resin. This involves mixing the amino acid, coupling reagent, and base in a separate vessel for 1-5 minutes. This consumes the highly reactive activated species in the desired reaction, preventing it from having prolonged contact with the DNP group under basic conditions.

Q3: What are the analytical signs of DNP-related side reactions, and how can I definitively confirm them?

If you suspect DNP instability, a combination of liquid chromatography and mass spectrometry (LC-MS) is the definitive diagnostic tool.

A. Chromatographic Symptoms:

-

Primary Indication: A significant decrease in the area of the main product peak in the HPLC chromatogram.

-

Secondary Indication: The appearance of multiple, often poorly resolved, new peaks eluting near the main product.

B. Mass Spectrometry Confirmation: Analyze your crude product by LC-MS and look for specific mass signals corresponding to the predicted side products.

-

DNP Cleavage: A mass corresponding to your target peptide minus the mass of the DNP group (166.1 Da) .

-

Base Adduct Formation: A mass corresponding to your target peptide where the DNP group has been replaced by the base used. For example, if using DIPEA (MW 129.24), you might observe a mass shift corresponding to the loss of DNP and the gain of the diisopropylethyl group.

-

Incomplete Coupling: The presence of a high-intensity signal for the starting peptide (n-1).

Protocol 1: Rapid LC-MS analysis for DNP Side Product Identification

-

Sample Preparation: Cleave a small aliquot of the resin (approx. 2-5 mg) using your standard final cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Extraction: Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide pellet in a suitable solvent like 50% Acetonitrile/Water with 0.1% Formic Acid.

-

LC-MS Injection: Inject the sample onto a C18 analytical column coupled to an ESI-MS instrument.

-

Data Analysis: Scrutinize the deconvoluted mass spectrum for the expected mass of the desired product and the masses of the potential side products mentioned above.

Q4: My DNP group seems stable, but my yield is still low. Could the coupling reagent itself be the problem?

Yes. A common but often overlooked side reaction, particularly when using highly efficient aminium/uronium-based reagents (HATU, HBTU, HCTU), is N-terminal guanidinylation .[5][6]

Causality: In the presence of excess base and coupling reagent, the reagent itself can react with the free N-terminal amine of the peptide chain on the resin. This forms a stable guanidinium group, which is unreactive to further coupling and effectively terminates the peptide chain, leading to a lower yield of the full-length product. This is especially problematic during slow or difficult couplings where an excess of reagent is often used.

Prevention: This side reaction is almost completely suppressed by using the pre-activation strategy described in Q2 and detailed in the master protocol below. By allowing the this compound to react with the coupling reagent first, you ensure the activated species acylates the N-terminus rather than guanidinylates it.

Caption: Comparison of in-situ vs. pre-activation workflows.

Q5: Please provide a robust, field-proven protocol for coupling this compound that minimizes all potential side reactions.

This protocol integrates the principles discussed above to provide a reliable method for incorporating this compound. It utilizes pre-activation with HATU and DIPEA to ensure high coupling efficiency while protecting the DNP group and preventing N-terminal capping.

Protocol 2: Optimized Pre-Activation Coupling of this compound

Materials:

-

Peptide-resin with a free N-terminal amine (1.0 eq)

-

This compound (3.0 eq)

-

HATU (2.9 eq)

-

DIPEA (6.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

If starting from an N-Boc protected peptide, perform Boc deprotection using 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 x 15 minutes.

-

Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x) to remove all traces of acid.

-

Neutralize the resin-bound amine hydrochloride salt by washing with 10% DIPEA in DMF (2 x 2 minutes), followed by extensive washing with DMF (5x).

-

-

Pre-activation (in a separate vessel):

-

In a clean, dry glass vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF.

-

Add DIPEA (6.0 eq) to the solution.

-

Gently agitate the solution at room temperature for 2-3 minutes . The solution may change color (typically to yellow), indicating the formation of the activated OAt ester. Do not exceed 5 minutes to avoid auto-decomposition.

-

-

Coupling Reaction:

-

Drain the DMF from the prepared peptide-resin.

-

Immediately add the pre-activated solution from step 2 to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring and Wash:

-

Perform a qualitative test (e.g., Kaiser test) to monitor for the disappearance of the free primary amine. If the test is positive (blue), the reaction is complete.

-

Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum for the next synthesis step.

-

Q6: I have successfully coupled this compound. Are there any special considerations for the final cleavage and deprotection?

Yes. The key advantage of the DNP group is its orthogonality to the standard Boc/Bzl protection strategy.[7][8]

-

Stability during Cleavage: The DNP group is completely stable to the strong acid conditions used for final peptide cleavage from the resin and side-chain deprotection (e.g., anhydrous HF or TFMSA/TFA cocktails).

-

Selective DNP Removal: The DNP group is designed to be removed after the main cleavage and purification steps, if desired. This is achieved under mild, nucleophilic conditions that do not affect other protecting groups or the peptide backbone. The standard method is thiolysis, typically using a solution of 10-20% thiophenol in DMF .[9][10]

This orthogonal strategy allows for the synthesis of complex peptides where the δ-amino group of ornithine can be selectively deprotected for subsequent modification, such as cyclization or branching.

References

-

Wobblebase. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

Padrón, G., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada, 14, 193-195. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. file.globalso.com [file.globalso.com]

- 3. peptide.com [peptide.com]

- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

Technical Support Center: Optimizing Boc Deprotection in the Presence of a DNP Group

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective deprotection in organic synthesis. Specifically, we will address the challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from an amine when a 2,4-dinitrophenyl (DNP) group is also present in the molecule. This resource provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your synthesis.

Introduction: The Orthogonality Challenge

In multi-step organic synthesis, particularly in peptide chemistry, the concept of "orthogonal protection" is paramount.[1][2][3] This principle allows for the selective removal of one protecting group under specific conditions without affecting others.[1][2][3] The combination of the acid-labile Boc group and the thiolysis-labile DNP group is a classic example of an orthogonal system.[4] The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA), while the DNP group is cleaved by nucleophilic attack, commonly with a thiol like thiophenol.[4][5][6]

However, the theoretical orthogonality can be compromised by improper reaction conditions, leading to undesired side reactions and compromised yields. This guide will provide the technical insights to maintain this orthogonality and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection, and why might they be problematic with a DNP group present?

Standard Boc deprotection is typically achieved using a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[5][7] A common mixture is 25-50% TFA in DCM.[8][9] The mechanism involves protonation of the Boc group, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10][11]

While the DNP group is generally stable to acidic conditions, harsh or prolonged exposure to strong acids can lead to side reactions or partial cleavage, although this is less common than its sensitivity to bases.[4] The primary concern is ensuring the chosen acidic conditions are mild enough to preserve the DNP group while being effective for complete Boc removal.

Q2: I'm observing incomplete Boc deprotection. What are the likely causes and how can I fix it?

Incomplete deprotection is a common issue. Here are the primary causes and troubleshooting steps:

-

Insufficient Acid Strength or Concentration: While caution is needed, the acidic conditions must be sufficient to drive the reaction to completion. If you are using milder acids to protect the DNP group, you may need to increase the reaction time or temperature.

-

Reaction Time: Boc deprotection is not always instantaneous. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Steric Hindrance: A sterically hindered Boc-protected amine may require more forcing conditions for deprotection. This could involve a higher concentration of acid or a longer reaction time.

-

Poor Solubility: If your substrate is not fully dissolved in the reaction mixture, the deprotection will be inefficient. Ensure complete dissolution before proceeding.

Q3: What are the signs of DNP group instability during Boc deprotection?

The DNP group is susceptible to nucleophilic attack. While acidic conditions for Boc deprotection are generally safe, any nucleophilic species present in the reaction mixture could potentially react with the electron-deficient aromatic ring of the DNP group. Signs of DNP instability include the appearance of new, often colored, byproducts in your reaction mixture, which can be detected by TLC or LC-MS. The DNP group itself is a chromophore, so changes in the reaction mixture's color can be an indicator.

Q4: Are there alternative, milder acidic reagents for Boc deprotection that are safer for the DNP group?

Yes, if you find that standard TFA/DCM conditions are affecting your DNP group or other sensitive functionalities, several milder options can be employed.[12][13][14]

| Reagent/System | Typical Conditions | Notes |

| 4M HCl in Dioxane | 0 °C to room temperature | A very common and effective alternative to TFA.[15] |

| Aqueous Phosphoric Acid | Room temperature | A milder Brønsted acid option.[12][16] |

| Oxalyl Chloride in Methanol | Room temperature, 1-4 hours | A mild method for selective deprotection.[12][17] |

| Montmorillonite K10 Clay | Dichloroethane | Can selectively cleave aromatic N-Boc groups.[5] |

It's important to screen these conditions on a small scale to find the optimal balance between efficient Boc deprotection and DNP group stability for your specific substrate.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when deprotecting a Boc group in the presence of a DNP group.

Problem 1: Incomplete Boc Deprotection with Preservation of the DNP Group

If your DNP group is intact but the Boc group is not fully removed, the issue lies with the deprotection efficiency.

Workflow for Optimization

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

Detailed Protocol: Monitoring the Reaction

-

Sample Preparation: At set time points (e.g., 30 min, 1 hr, 2 hr), withdraw a small aliquot from the reaction mixture.

-

Quenching: Immediately quench the aliquot with a basic solution (e.g., saturated sodium bicarbonate) to stop the reaction.

-

Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).

-

Analysis: Spot the extracted sample on a TLC plate alongside your starting material and analyze. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the reaction.

Problem 2: Degradation of the DNP Group During Boc Deprotection

If you observe byproducts indicating the loss or modification of the DNP group, your deprotection conditions are too harsh.

Workflow for Mitigation

Caption: Workflow for mitigating DNP group degradation.

Problem 3: Formation of t-Butyl Adducts (Alkylation Side Products)

The tert-butyl cation generated during Boc deprotection is an electrophile and can alkylate nucleophilic sites on your molecule.[7][18] While less common with the DNP group itself, other nucleophilic functional groups (e.g., indoles, phenols, thiols) can be susceptible.

Mitigation Strategy: Use of Scavengers

Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cations before they can react with your product.[7][16]

| Scavenger | Typical Concentration | Target Nucleophile |

| Triisopropylsilane (TIS) | 2.5-5% (v/v) | General purpose |

| Thioanisole | 5% (v/v) | Particularly effective for protecting tryptophan and methionine |

| Phenol | 5% (w/v) | Protects tyrosine |

| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | For protecting cysteine |

Experimental Protocol: Boc Deprotection with Scavengers

-

Dissolution: Dissolve the Boc-protected compound in anhydrous DCM.

-

Scavenger Addition: Add the appropriate scavenger(s) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

TFA Addition: Slowly add TFA to the desired concentration.

-

Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the volatiles in vacuo. The resulting residue can be triturated with cold diethyl ether to precipitate the amine salt.

The DNP Group: Removal and Orthogonality Considerations

While this guide focuses on preserving the DNP group, it's important to understand its removal for a complete picture of the orthogonal strategy. The DNP group is typically removed by thiolysis.[6][19][20]

Standard DNP Deprotection Protocol

-

Reagent Preparation: Prepare a solution of a thiol, such as thiophenol, in a solvent like N,N-dimethylformamide (DMF).[6][21] A common condition is 20% thiophenol in DMF.[19]

-

Reaction: Treat the DNP-protected compound with the thiophenol solution. The reaction is typically carried out at room temperature.[6]

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: After completion, the product can be isolated by precipitation or chromatographic purification.

The stability of the Boc group to these nucleophilic conditions is what makes this protection scheme orthogonal.[4][11]

Conclusion

The selective deprotection of a Boc group in the presence of a DNP group is a testament to the power of orthogonal protection strategies in modern organic synthesis. Success hinges on a nuanced understanding of the stability of each protecting group and the careful selection of reaction conditions. By following the principles and troubleshooting guides outlined in this technical support center, researchers can confidently navigate this synthetic challenge, ensuring the integrity and yield of their target molecules.

References

- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of 2-chlorotrityl chloride and its application in solid phase peptide synthesis. Liebigs Annalen der Chemie, 1989(10), 951-955.

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Removal of Dnp Protecting Groups. Technical Support Information Bulletin 1150. Retrieved from [Link]

- Aborways, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23945-23952.

- Slaninova, J., & Maletinska, L. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121.

- Procopio, D., Siciliano, C., De Rose, R., Trombino, S., Cassano, R., & Di Gioia, M. L. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

-

MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

- Crich, D., & Li, W. (2008). A versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides. Journal of organic chemistry, 73(15), 5923-5931.

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Albericio, F. (2000). Orthogonal protecting groups for Nα‐amino and C‐terminal carboxyl functions in solid‐phase peptide synthesis. Biopolymers, 55(2), 123-139.

-

ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

- Plath, M., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 624-631.

-

Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. peptide.com [peptide.com]